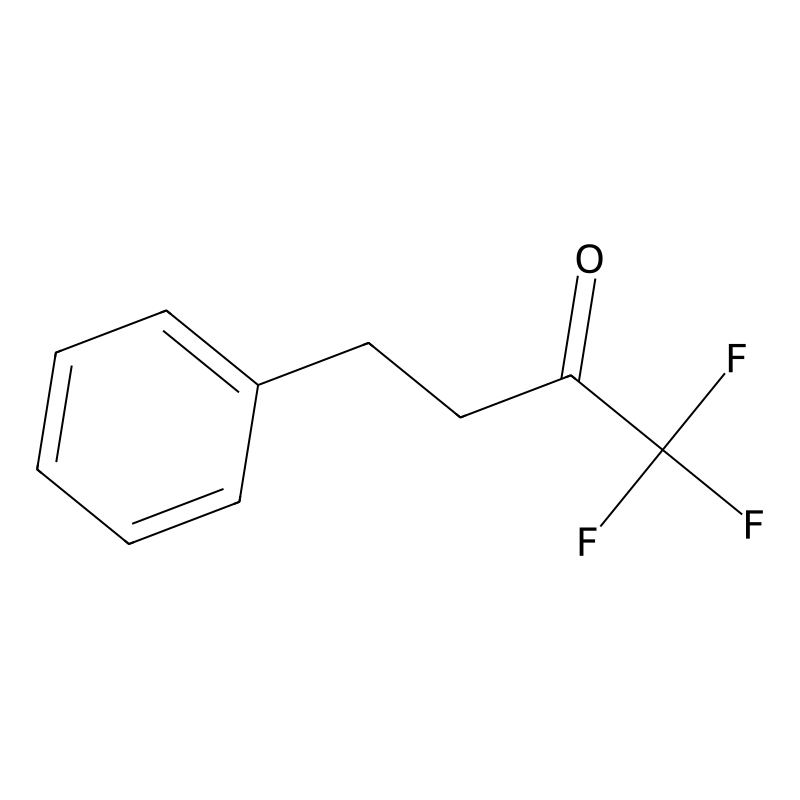

1,1,1-Trifluoro-4-phenylbutan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

,1,1-Trifluoro-4-phenylbutan-2-one (also known as PFB) serves as a versatile building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the trifluoromethyl group (CF3). The trifluoromethyl group introduces unique electronic and steric properties, making PFB a valuable precursor for various organic molecules. Studies have shown its application in the synthesis of:

- Heterocyclic compounds: PFB acts as a key intermediate in the synthesis of diverse heterocyclic compounds, including pyrazoles, oxazoles, and thiazoles, which possess various biological activities. Source: Synthesis of Novel Pyrazole Derivatives Containing Trifluoromethyl and Phenyl Moieties and Evaluation of Their Antibacterial Activity:

- Fluorinated pharmaceuticals: The incorporation of fluorine atoms into pharmaceuticals can enhance their properties, such as metabolic stability and lipophilicity. PFB serves as a valuable building block for the synthesis of fluorinated pharmaceuticals due to the presence of the trifluoromethyl group. Source: Recent Advances in the Trifluoromethylation of C–H Bonds:

Medicinal Chemistry:

The unique properties of PFB have led to its exploration in medicinal chemistry for the development of potential therapeutic agents. Studies have investigated its potential in:

- Antimicrobial activity: Research suggests that PFB derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains. Source: Synthesis of Novel Pyrazole Derivatives Containing Trifluoromethyl and Phenyl Moieties and Evaluation of Their Antibacterial Activity:

- Anticancer activity: Certain PFB derivatives have shown potential for inhibiting cancer cell proliferation, making them candidates for further investigation in cancer therapy. Source: Design, Synthesis, and Evaluation of Trifluoromethyl-Substituted 1,3-Dipolar Cycloaddition Agents as Potential Anticancer Agents:

Material Science:

PFB's specific properties, including its boiling point and refractive index, have potential applications in material science:

1,1,1-Trifluoro-4-phenylbutan-2-one is an organic compound characterized by the molecular formula and a molecular weight of approximately 202.18 g/mol. This compound features a trifluoromethyl group attached to a phenylbutanone structure, making it notable for its unique chemical properties. It appears as a liquid with a boiling point of 208 °C and a density of 1.197 g/cm³ at 4 °C . The compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: The compound can participate in condensation reactions with various reagents, producing more complex structures.

- Cycloaddition Reactions: For instance, it has been shown to react with trimethyl phosphite in a [4 + 1] cycloaddition, yielding a 1,2λ5-oxaphospholene derivative .

- Antimicrobial Properties: Similar compounds have shown efficacy against various microbial strains.

- Cytotoxicity: Some studies indicate that trifluoromethyl ketones can possess cytotoxic effects on cancer cell lines.

Further research is required to elucidate its specific biological effects and mechanisms.

The synthesis of 1,1,1-trifluoro-4-phenylbutan-2-one can be achieved through various methods:

- Tandem Claisen Reaction: A highly efficient approach involves using a tandem process that incorporates Claisen rearrangement followed by subsequent reactions to yield trifluoromethyl ketones .

- Lithium Chloride Method: One method involves reacting starting materials in N,N-dimethylformamide with lithium chloride under heating conditions, achieving yields up to 85% .

- Grignard Reagent Method: A common laboratory method employs Grignard reagents in tetrahydrofuran at controlled temperatures to synthesize the compound efficiently .

1,1,1-Trifluoro-4-phenylbutan-2-one has several applications across different fields:

- Pharmaceutical Industry: Its unique structure makes it a candidate for developing new drugs or as an intermediate in drug synthesis.

- Material Science: The compound's properties may be utilized in creating fluorinated polymers or coatings that require specific thermal or chemical resistance.

Similar Compounds: Comparison

Several compounds share structural similarities with 1,1,1-trifluoro-4-phenylbutan-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1-Difluoroacetone | Contains two fluorine atoms; used in organic synthesis. | |

| Trifluoroacetophenone | Similar aromatic structure; used in pharmaceuticals. | |

| 2-Trifluoromethylbenzaldehyde | Contains a trifluoromethyl group; exhibits unique reactivity. |

Uniqueness

The uniqueness of 1,1,1-trifluoro-4-phenylbutan-2-one lies in its combination of a trifluoromethyl group and a phenylbutanone backbone. This configuration enhances its reactivity profile compared to similar compounds and opens avenues for diverse applications in both medicinal chemistry and materials science. Additionally, the presence of three fluorine atoms contributes significantly to its physical properties and potential biological activities.

The tandem Claisen condensation and retro-Claisen carbon-carbon bond cleavage reaction represents a highly efficient synthetic approach for preparing 1,1,1-trifluoro-4-phenylbutan-2-one [15] [17] [18]. This methodology involves the reaction of enolizable alkyl phenyl ketones with ethyl trifluoroacetate under basic conditions, specifically using sodium hydride as the promoter [15] [17]. The reaction mechanism proceeds through initial Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by ethoxy anion-mediated retro-Claisen carbon-carbon bond cleavage to yield the desired trifluoromethyl ketone product [18].

Optimization studies have demonstrated that the reaction exhibits strong dependence on the basicity of the employed base [15] [18]. Strong bases including sodium hydride, lithium hydride, potassium hydride, lithium diisopropylamide, and n-butyllithium provide excellent yields ranging from 97% to 98%, while weak bases such as potassium bicarbonate, potassium carbonate, and sodium hydroxide result in poor yields or no reaction [18]. The use of 60% sodium hydride dispersion in mineral oil provides comparable results to sodium hydride powder, making it a practical choice for synthetic applications [18].

Solvent selection plays a crucial role in reaction efficiency, with tetrahydrofuran, diethyl ether, and benzene providing optimal results with 98% yields [18]. The reaction proceeds more slowly in polar solvents such as dichloromethane and dimethyl sulfoxide [18]. Temperature optimization reveals that the reaction can proceed at room temperature with potassium hydride and n-butyllithium, while other bases require reflux conditions for optimal conversion [18].

| Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Sodium Hydride | Reflux | 3 | 98 |

| Potassium Hydride | Room Temperature | 0.5 | 98 |

| Lithium Diisopropylamide | Room Temperature | 0.5 | 97 |

| n-Butyllithium | 0 | 0.4 | 98 |

| Sodium Methoxide | Reflux | 4 | 15 |

The substrate scope demonstrates broad compatibility with various functional groups including phenyl, chloro, alkoxy, ester, and heterocyclic substituents, all providing excellent yields [18]. The reaction exhibits selectivity for enolizable ketones, as non-enolizable ketones fail to react under identical conditions [18]. Notably, acetophenone and cyclic ketones yield conventional β-diketone products rather than trifluoromethyl ketones, indicating that steric congestion favors the carbon-carbon bond cleavage pathway [18].

Nucleophilic Trifluoromethylation Strategies

Nucleophilic trifluoromethylation approaches for synthesizing 1,1,1-trifluoro-4-phenylbutan-2-one utilize trifluoromethyl-containing reagents in combination with suitable nucleophilic activators [8] [9] [13]. The most widely exploited methodology employs trimethylsilyl trifluoromethane as the trifluoromethyl source with fluoride-containing initiators such as tetrabutylammonium fluoride or cesium fluoride [9] [13].

Recent developments have introduced fluoroform as an economical and environmentally friendly trifluoromethyl source [4] [8]. The combination of fluoroform with potassium bis(trimethylsilyl)amide in triglyme at -40°C provides an effective transformation system, achieving yields up to 92% for various methyl esters converted to corresponding trifluoromethyl ketones [4] [8]. This methodology represents a significant advancement in utilizing industrial byproducts for synthetic chemistry applications [4].

Alternative nucleophilic catalysts have been explored, including pyridine, triphenylarsine, triphenylstibine, triethylamine, dibutylamine, triphenylphosphine, tri-tert-butylphosphine, amine N-oxides, carbonate salts, and phosphate salts [9] [13]. The reaction of various aryl methyl ketones with trimethylsilyl trifluoromethane in dimethylformamide using 5 mol% of 1,5,7-triazabicyclo[4.4.0]dec-5-ene proceeds smoothly, with longer reaction times required for aliphatic ketones compared to aromatic substrates [9] [13].

The mechanism involves nucleophilic attack of the trifluoromethyl anion on the carbonyl carbon, followed by protonation to yield the trifluoromethylated alcohol intermediate [9] [13]. Subsequent desilylation provides the final trifluoromethyl ketone product [9] [13]. The tolerance of various pharmacophores under reaction conditions has been extensively explored, demonstrating broad functional group compatibility [4] [8].

| Trifluoromethyl Source | Base System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Fluoroform | Potassium bis(trimethylsilyl)amide | Triglyme | -40 | 92 |

| Trimethylsilyl trifluoromethane | Tetrabutylammonium fluoride | Dimethylformamide | Room Temperature | 85-95 |

| Trimethylsilyl trifluoromethane | Cesium fluoride | Dimethylformamide | Room Temperature | 80-90 |

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation methodologies for synthesizing 1,1,1-trifluoro-4-phenylbutan-2-one involve the electrophilic acylation of aromatic compounds using trifluoroacetyl derivatives [6] [24] [25]. The classical approach employs trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride or boron trifluoride [24] [25].

The reaction mechanism proceeds through formation of an acylium ion intermediate upon interaction of the acyl halide with the Lewis acid catalyst [25]. This resonance-stabilized acylium ion acts as a potent electrophile, reacting with the electron-rich aromatic ring to form a sigma complex [25]. Subsequent proton elimination facilitated by the conjugate base of the Lewis acid catalyst yields the desired aromatic ketone product [25].

Optimization studies for Friedel-Crafts acylation have focused on sterically-controlled intermolecular reactions using twisted amides as acylating agents [6]. The use of trifluoromethanesulfonic acid as both Lewis acid and Brønsted acid provides enhanced reactivity, with typical conditions employing 3.0 equivalents of trifluoromethanesulfonic acid in benzene at room temperature [6]. Reaction times range from 15 hours for optimal conversion, with careful temperature control required to prevent side reactions [6].

The substrate scope includes various aromatic compounds, with electron-rich aromatics providing superior yields compared to electron-deficient systems [6] [25]. The reaction demonstrates regioselectivity favoring para-substitution in monosubstituted benzene derivatives, consistent with electrophilic aromatic substitution patterns [25]. The methodology tolerates various functional groups including alkyl, alkoxy, and halogen substituents [6].

Process optimization has revealed that solvent choice significantly impacts reaction efficiency, with non-polar solvents such as benzene and toluene providing optimal results [6]. The reaction exhibits sensitivity to moisture, requiring rigorously anhydrous conditions for reproducible yields [6]. Temperature control proves critical, as elevated temperatures can lead to multiple acylation products and decreased selectivity [6].

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis of 1,1,1-trifluoro-4-phenylbutan-2-one and related trifluoromethylated compounds has emerged as a critical area of research for accessing enantioenriched products [29] [30] [31] [33]. Recent developments in this field have focused on chiral N-heterocyclic carbene catalysis, organocatalytic methodologies, and transition metal-catalyzed asymmetric transformations [29] [30] [33].

Chiral N-heterocyclic carbene-catalyzed asymmetric trifluoromethylation represents a significant advancement in the field [29] [30]. The development of thiazolium carbenes with bulky chiral flanking groups provides three distinct positions with broad steric and electronic tunability [29]. These catalysts demonstrate unprecedented enantioselectivities for acyl-trifluoromethylation of simple unactivated olefins, providing enantioenriched β-trifluoromethylated α-chiral ketones in high yields with excellent enantioselectivities up to 98:2 enantiomeric ratio [29].

The highly diastereo- and enantioselective synthesis of β-trifluoromethyl-β-lactones bearing two contiguous stereocenters has been achieved through chiral N-heterocyclic carbene-catalyzed ketene-ketone cycloaddition reactions [30]. This methodology employs alkyl(aryl)ketenes and trifluoromethyl ketones under mild conditions, providing products with high diastereoselectivity and enantioselectivity [30].

Organocatalytic approaches have demonstrated significant potential for asymmetric trifluoromethylation [31] [33] [34]. The stereospecific isomerization of chiral allylic amines catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene provides access to γ-trifluoromethylated aliphatic amines with two noncontiguous stereogenic centers [31]. This approach achieves excellent yields and high diastereo- and enantioselectivities, with successful demonstration on gram-scale reactions [31].

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|

| Chiral Thiazolium Carbene | Unactivated Olefins | 96 | 85-92 |

| N-Heterocyclic Carbene | Ketene-Ketone | 95 | 80-90 |

| Organocatalytic | Allylic Amines | 95 | 85-95 |

The asymmetric synthesis of trifluoromethylated amines through catalytic enantioselective isomerization of imines has been developed using novel chiral organic catalysts [33]. This methodology provides highly enantioselective access to both aromatic and aliphatic chiral trifluoromethylated amines through an unprecedented catalytic isomerization process [33]. The discovery of dihydroquinine derivatives as effective catalysts represents a significant breakthrough in proton transfer catalysis for asymmetric transformations [33].

Continuous Flow and Microreactor Technologies

Continuous flow and microreactor technologies have revolutionized the synthesis of 1,1,1-trifluoro-4-phenylbutan-2-one and related trifluoromethylated compounds, offering enhanced safety, improved mass transfer, and increased production rates [11] [16] [19] [20]. These technologies are particularly advantageous for trifluoromethylation reactions involving gaseous reagents such as fluoroform and trifluoroiodomethane [11] [16] [20].

Microflow nucleophilic trifluoromethylation using gaseous fluoroform has been successfully developed for carbonyl compounds [20]. This methodology facilitates rapid transformation of diaryl ketones, aryl alkyl ketones, and aldehydes into corresponding trifluoromethylated alcohols with good yields [20]. The small volume of microreactors enhances mixing between gaseous and liquid phases, resulting in improved reaction efficiency [20]. Optimized conditions employ tert-butanol potassium in dimethylformamide/tetrahydrofuran mixtures at room temperature with fluoroform flow rates of 25 mL min⁻¹ under 0.2 MPa pressure [20].

Electrochemical microreactors have been successfully applied to difluoro- and trifluoromethylation reactions [12]. The electrolysis of trifluoroacetic acid in the presence of electron-deficient alkenes provides rapid access to trifluoromethylated products [12]. Reaction times are dramatically reduced from 16 hours in batch processes to 66 seconds in microflow systems while maintaining comparable yields [12]. The continuous introduction of reactant solutions enables precise control over reaction conditions and improved product selectivity [12].

| Flow System | Reagent | Flow Rate | Residence Time | Yield Improvement |

|---|---|---|---|---|

| Microflow Trifluoromethylation | Fluoroform | 25 mL/min | 2-5 min | 15-fold rate increase |

| Photochemical Flow | N-trifluoromethoxy-pyridinium | 5 mL/min | 2 min | 20-fold scale-up |

| Electrochemical Microreactor | Trifluoroacetic Acid | Variable | 66 s | 870-fold time reduction |

A unified flow strategy for preparation and use of trifluoromethyl-heteroatom compounds has been developed using alkali fluoride salts as fluorine sources [16]. This modular flow platform streamlines synthesis of heteroatom-trifluoromethyl motifs using readily available organic precursors in combination with cesium fluoride [16]. The methodology facilitates rapid generation of N-trifluoromethyl, S-trifluoromethyl, and O-trifluoromethyl anions on demand without reliance on perfluoroalkyl precursor reagents [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant